molecular formula C18H17BrN2O3 B11158751 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B11158751
M. Wt: 389.2 g/mol
InChI Key: GZOJDUMOFVYFGT-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a brominated indole ring and a dimethoxyphenylacetamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or acetic acid.

    Acylation: The brominated indole is then acylated with 2,4-dimethoxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to biological effects. The bromine atom and dimethoxyphenylacetamide moiety may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(5-chloro-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

    2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)ethanamide: Similar structure but with an ethanamide group, which may influence its solubility and reactivity.

Uniqueness

The presence of the bromine atom and the specific arrangement of functional groups in 2-(5-bromo-1H-indol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H17BrN2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H17BrN2O3/c1-23-14-4-5-15(17(10-14)24-2)20-18(22)11-21-8-7-12-9-13(19)3-6-16(12)21/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

GZOJDUMOFVYFGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br)OC

Origin of Product

United States

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